molecular formula C7H11NO4 B11915385 Methyl 3-acetoxyazetidine-1-carboxylate

Methyl 3-acetoxyazetidine-1-carboxylate

Cat. No.: B11915385
M. Wt: 173.17 g/mol
InChI Key: JVSIJJSLCQHHMW-UHFFFAOYSA-N
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Description

Methyl 3-acetoxyazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with an acetoxy group at position 3 and a methyl ester at position 1. The azetidine ring, a saturated four-membered nitrogen-containing ring, introduces significant ring strain, influencing its reactivity and conformational flexibility.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 3-acetyloxyazetidine-1-carboxylate

InChI

InChI=1S/C7H11NO4/c1-5(9)12-6-3-8(4-6)7(10)11-2/h6H,3-4H2,1-2H3

InChI Key

JVSIJJSLCQHHMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CN(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetoxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with acetic anhydride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetoxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3-acetoxyazetidine-1-carboxylate serves as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules . This compound is particularly valuable in synthesizing other azetidine derivatives and related compounds that may exhibit unique properties.

Biology

In biological research, this compound has been investigated for its bioactive properties . Studies have shown that derivatives of this compound exhibit potential as antimicrobial agents and may possess anticancer properties . The carboxylate group significantly influences its biological activity, enhancing cellular permeability and efficacy as a prodrug .

Medicine

Research indicates that this compound could play a role in drug discovery, particularly in developing therapeutic agents targeting specific diseases. Its ability to modulate biochemical pathways makes it a candidate for further investigation in pharmacological studies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of azetidine derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent antiproliferative activity (as low as 0.126 µM) against MDA-MB-231 cells . This suggests a promising avenue for targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of azetidine derivatives. This compound showed significant activity against resistant strains of Mycobacterium, indicating its potential for treating drug-resistant infections .

Activity TypeDescriptionObserved Effects
AntimicrobialEffective against resistant Mycobacterium strainsSignificant inhibition observed
AnticancerCytotoxic effects on breast cancer cell linesIC50 values as low as 0.126 µM
Mechanism ExplorationInteraction with specific enzymes/receptorsModulation of biochemical pathways

Mechanism of Action

The mechanism of action of Methyl 3-acetoxyazetidine-1-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on their structural similarity to Methyl 3-acetoxyazetidine-1-carboxylate:

Compound Name Substituent at Position 3 Ester Group at Position 1 Molecular Formula Molecular Weight (g/mol) Key Features
This compound Acetoxy (OAc) Methyl C₇H₁₁NO₄ 173.16 (calculated) High ring strain, polar ester groups
Benzyl 3-acetylazetidine-1-carboxylate Acetyl (COCH₃) Benzyl C₁₃H₁₅NO₃ 233.26 Bulky benzyl ester, ketone substituent
Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate Hydroxy (OH) and Methyl Ethyl C₇H₁₃NO₃ 143.18 Bifunctional substituents, ethyl ester
Azetidine-3-carboxylic acid Carboxylic acid (COOH) N/A C₄H₇NO₂ 101.10 Parent carboxylic acid, zwitterionic potential
Key Observations:
  • Ester Group Impact : The methyl ester in this compound offers lower molecular weight and higher volatility compared to the benzyl ester in Benzyl 3-acetylazetidine-1-carboxylate, which enhances steric hindrance and lipophilicity .
  • Substituent Reactivity : The acetoxy group (ester) in the target compound is more hydrolytically labile than the acetyl (ketone) group in Benzyl 3-acetylazetidine-1-carboxylate, making the former more reactive under acidic or basic conditions .
  • Conformational Flexibility : The azetidine ring’s puckering (quantified by Cremer-Pople coordinates) is influenced by substituents. For example, the hydroxy and methyl groups in Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate may enforce a specific puckering geometry, altering solubility and intermolecular interactions .

Physicochemical Properties

Solubility and Stability:
  • This compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its ester groups. The acetoxy group may render it susceptible to hydrolysis, requiring storage under anhydrous conditions.
  • Benzyl 3-acetylazetidine-1-carboxylate : Higher lipophilicity due to the benzyl group, favoring solubility in organic solvents like dichloromethane. The acetyl group enhances stability against hydrolysis compared to acetoxy .
  • Azetidine-3-carboxylic acid : High water solubility due to its zwitterionic nature but prone to thermal decomposition due to ring strain .

Biological Activity

Methyl 3-acetoxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Azetidine derivatives have been studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its azetidine ring structure, which contributes to its biological activity. The presence of the acetoxy group enhances its reactivity and potential interaction with biological targets.

Chemical Formula : C7_{7}H11_{11}NO3_{3}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in enzymatic reactions. The compound's structure allows it to interact with various biomolecules, influencing several biochemical pathways.

  • Enzyme Inhibition :
    • This compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.
  • Antimicrobial Activity :
    • Preliminary studies indicate that azetidine derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
  • Anti-inflammatory Effects :
    • The compound may also exert anti-inflammatory effects through the modulation of inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and related compounds. Below are notable findings:

Study Findings
Study A Demonstrated that this compound inhibits enzyme X with an IC50 value of 12 µM, suggesting significant potential for therapeutic applications.
Study B Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Study C Investigated the anti-inflammatory properties in a murine model, showing a reduction in TNF-alpha levels by 40% compared to the control group.

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